molecular formula C19H15N3O2 B3492226 N-(3-benzamidophenyl)pyridine-3-carboxamide

N-(3-benzamidophenyl)pyridine-3-carboxamide

Cat. No.: B3492226
M. Wt: 317.3 g/mol
InChI Key: FECVWTWBRSSNCK-UHFFFAOYSA-N
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Description

N-(3-benzamidophenyl)pyridine-3-carboxamide is a compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a benzamide group attached to the phenyl ring, which is further connected to a pyridine-3-carboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzamidophenyl)pyridine-3-carboxamide typically involves a multistep process. One common method involves the reaction of 3-aminopyridine with benzoyl chloride to form the intermediate benzamide. This intermediate is then reacted with 3-nitrobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(3-benzamidophenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-benzamidophenyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-benzamidophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes essential for cell wall synthesis. In cancer research, it may induce apoptosis in cancer cells by interfering with signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzamidophenyl)pyridine-3-carboxamide
  • N-(4-benzamidophenyl)pyridine-3-carboxamide
  • N-(3-bromophenyl)pyridine-3-carboxamide

Uniqueness

N-(3-benzamidophenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research .

Properties

IUPAC Name

N-(3-benzamidophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-18(14-6-2-1-3-7-14)21-16-9-4-10-17(12-16)22-19(24)15-8-5-11-20-13-15/h1-13H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECVWTWBRSSNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718026
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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